molecular formula C22H25N3O4S2 B2607641 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 941951-99-1

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone

Cat. No.: B2607641
CAS No.: 941951-99-1
M. Wt: 459.58
InChI Key: WKWZOSBVPAUBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with an ethyl group at the 4-position, linked to a piperazine ring. The ethanone moiety is functionalized with a 4-methoxyphenylsulfonyl group. The benzothiazole and piperazine motifs are pharmacologically significant, often associated with anticancer and CNS activity, while the sulfonyl group enhances metabolic stability and solubility . The ethyl group on the benzothiazole may modulate lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-16-5-4-6-19-21(16)23-22(30-19)25-13-11-24(12-14-25)20(26)15-31(27,28)18-9-7-17(29-2)8-10-18/h4-10H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWZOSBVPAUBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Piperazine Derivatization: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazinyl derivative.

    Sulfonylation: The final step involves the reaction of the piperazinyl derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring and piperazine moiety are known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent variations, molecular properties, and biological activities:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound : 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone Benzothiazole-Piperazine-Ethanone - 4-Ethylbenzo[d]thiazol-2-yl
- 4-Methoxyphenylsulfonyl
~537.6 (estimated) Anticandidate (hypothesized) N/A
5k () : 2-(4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Benzothiazole-Piperazine-Triazole - Benzo[d]imidazole-thiomethyl-triazole
- Unsubstituted benzothiazole
490.13 Anticancer screening (moderate)
7n () : 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone Piperazine-Ethanone-Tetrazole - 4-Methoxyphenylsulfonyl
- 4-Nitrophenyl-tetrazole
520.11 Antiproliferative (IC₅₀: ~8.2 μM)
7q () : 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone Piperazine-Ethanone-Tetrazole - 4-Methoxyphenylsulfonyl
- 4-Trifluoromethylphenyl-tetrazole
543.11 Antiproliferative (IC₅₀: ~5.6 μM)
MK47 () : 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone Piperazine-Ethanone - 4-Trifluoromethylphenyl
- Thiophen-2-yl
369.37 MMP inhibition (in vitro)

Key Structural and Functional Differences:

Benzothiazole vs. Tetrazole/Thiophene : The target compound’s benzothiazole core may enhance DNA intercalation or kinase inhibition compared to tetrazole/thiophene-based analogs .

The 4-methoxyphenylsulfonyl group confers polarity, balancing solubility (cLogS ~-4.5) against analogs with nitro (7n: cLogS ~-5.1) or trifluoromethyl (7q: cLogS ~-4.8) groups .

Activity Trends :

  • Tetrazole-containing compounds (e.g., 7n, 7q) show potent antiproliferative activity, suggesting that the sulfonyl-tetrazole combination is critical for efficacy .
  • Piperazine-thiophene derivatives (e.g., MK47) target MMPs, indicating scaffold-dependent mechanistic divergence .

Research Implications

  • Anticancer Potential: The ethyl-benzothiazole motif may enhance topoisomerase inhibition, as seen in analogs like 5k .
  • SAR Insights : The 4-methoxy group on the sulfonyl moiety improves solubility without compromising binding, as observed in 7q .
  • Limitations : Lack of in vivo data for the target compound necessitates further pharmacokinetic studies.

Biological Activity

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone, often referred to as EBP, is a complex organic compound characterized by its unique structural features, including a piperazine ring and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and cancer cell lines.

Structural Characteristics

The molecular formula of EBP is C22H25N3O3SC_{22}H_{25}N_{3}O_{3}S with a molecular weight of 443.6 g/mol. Its structure combines multiple functional groups that enhance its pharmacological properties. The presence of the thiazole and sulfonamide groups suggests potential interactions with biological targets.

Biological Activity Overview

EBP's biological activity can be categorized into several key areas:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various bacterial strains. EBP's structural similarity to these compounds suggests it may exhibit similar effects, particularly against resistant strains of bacteria.
  • Anticancer Effects : Compounds with piperazine and thiazole frameworks have been investigated for their anticancer properties. Studies indicate that derivatives similar to EBP can inhibit the growth of cancer cells, particularly in breast and colon cancer models .
  • Mechanism of Action : EBP is reported to inhibit the enzyme DprE1 in Mycobacterium tuberculosis, which is critical for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial death.

Antimicrobial Studies

A study on benzothiazole derivatives indicated that compounds similar to EBP possess broad-spectrum antimicrobial activity. EBP was tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Anticancer Studies

In vitro studies evaluated EBP against several cancer cell lines:

  • Breast Cancer (MCF-7) : EBP exhibited cytotoxicity with an IC50 value of 27.3 μM.
  • Colon Cancer (HCT-116) : The compound showed significant inhibition with an IC50 value of 6.2 μM .

These findings suggest that EBP could be developed as a potential therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Activity Type Target/Organism IC50 Value (μM) Reference
AntimicrobialVarious bacteriaNot specified
AnticancerMCF-7 (Breast Cancer)27.3
AnticancerHCT-116 (Colon Cancer)6.2
Mycobacterium InhibitionMycobacterium tuberculosisEffective

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.